REACTION_CXSMILES
|
[NH2:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11](OCC)=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1.O.C(OCC)(=O)C>[NH2:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
NC=1OC2=C(N1)C=CC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
570 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 75 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was dropwise added
|
Type
|
ADDITION
|
Details
|
was added to a resulting mixture
|
Type
|
CUSTOM
|
Details
|
the isolated precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
The separated organic layer from filtrate was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of a solvent
|
Type
|
CUSTOM
|
Details
|
gave a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by a column chromatography on silica gel eluting with a mixture of chloroform and methanol (9:1, V/V)
|
Type
|
ADDITION
|
Details
|
The eluted fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC2=C(N1)C=CC(=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |